molecular formula C11H15NOS B2483171 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine CAS No. 2248358-02-1

1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine

Cat. No.: B2483171
CAS No.: 2248358-02-1
M. Wt: 209.31
InChI Key: DGEWBFFSAFARIU-UHFFFAOYSA-N
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Description

1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine is a compound that features a unique combination of a thiophene ring, an epoxide group, and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts significant electronic properties, while the epoxide and piperidine rings offer reactive sites for further chemical modifications.

Preparation Methods

The synthesis of 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine typically involves the following steps:

Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The thiophene ring can be reduced to form tetrahydrothiophene derivatives.

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially inhibiting their function. The thiophene ring’s electronic properties may also play a role in modulating the activity of certain enzymes or receptors .

Comparison with Similar Compounds

1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-6-12(7-3-1)11-5-4-10(14-11)9-8-13-9/h4-5,9H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEWBFFSAFARIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(S2)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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